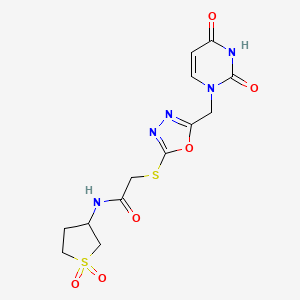![molecular formula C16H16N4O2S B3001638 Ethyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate CAS No. 852375-98-5](/img/structure/B3001638.png)
Ethyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis and Biological Activities Analysis
The synthesis of ethyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate is not directly detailed in the provided papers. However, a related compound, which involves the linkage of a 2-pyridyl ring with various moieties including 1,2,4-triazole, is described in the first paper. The synthesis process of these derivatives was efficient and involved the use of 1H-NMR, 13C-NMR, and MS methods to confirm the structures of the obtained derivatives. X-ray crystallography further confirmed the molecular structures of selected compounds . Although the exact synthesis of the compound is not described, the methodologies used for these related compounds could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of the related compounds was confirmed using 1H-NMR, 13C-NMR, and MS methods, with further confirmation from X-ray crystallography for some derivatives . While the exact molecular structure analysis of this compound is not provided, these techniques are standard for determining the structure of such compounds. The second paper describes the use of DFT/B3LYP functional and the 6-311++G(d,p) basis set for theoretical calculations, including optimized structure analysis, which could be relevant for analyzing the molecular structure of the compound .
Chemical Reactions Analysis
The provided papers do not discuss the chemical reactions specifically involving this compound. However, the first paper mentions that the synthesized compounds were tested for cytotoxicity and antiviral activity against HIV-1, indicating that these compounds can participate in biological reactions . The second paper does not provide information on the chemical reactions of the synthesized compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not directly reported in the provided papers. However, the first paper indicates that the synthesized compounds were tested against various microorganisms, which suggests that these compounds have significant biological activity and could have properties such as solubility and stability that enable them to interact with biological systems . The second paper provides a comprehensive analysis of a related compound, including theoretical calculations of its properties, which could be indicative of the properties of the compound .
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been synthesized as potential antiviral and antimicrobial agents .
Mode of Action
It can be inferred from related compounds that the presence of a triazole moiety, such as in voriconazole and posaconazole, plays a leading role in combating fungal infections .
Biochemical Pathways
Compounds with similar structures have been shown to exhibit antimicrobial activities .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for related compounds .
Result of Action
Related compounds have shown promising antiviral activity and exhibited cytotoxicity at certain concentrations .
Action Environment
The synthesis of related compounds involves various conditions, suggesting that environmental factors could potentially influence their action .
Future Directions
Research on [1,2,4]triazolo[4,3-b]pyridazine derivatives and related compounds is ongoing, with many studies focusing on their potential therapeutic applications . Future research may continue to explore these compounds as potential therapeutic agents, and may also investigate their synthesis, properties, and mechanisms of action in more detail.
properties
IUPAC Name |
ethyl 2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-3-22-15(21)10-23-14-9-8-13-17-18-16(20(13)19-14)12-6-4-11(2)5-7-12/h4-9H,3,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVLQKOAEVJQOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN2C(=NN=C2C3=CC=C(C=C3)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B3001556.png)






![5-[Bis(diethylamino)phosphinothioyl]furan-2-carbaldehyde](/img/structure/B3001567.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B3001569.png)



![8-(4-methoxyphenyl)-N-(3-methoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B3001575.png)